4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline

Physicochemical profiling Lipophilicity Degradation product identification

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline is a bicyclic heterocycle belonging to the partially saturated quinazoline class. With the molecular formula C9H11ClN2 and a molecular weight of 182.65 g·mol⁻¹, it features a chlorine substituent at position 4 that serves as a reactive handle for nucleophilic displacement and cross-coupling chemistry.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
CAS No. 90561-38-9
Cat. No. B1368092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
CAS90561-38-9
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CCCC2)C(=N1)Cl
InChIInChI=1S/C9H11ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H2,1H3
InChIKeyPVACCUIMOFKWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline (CAS 90561-38-9): Procurement-Ready Physicochemical Profile and Catalog Entry Points


4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline is a bicyclic heterocycle belonging to the partially saturated quinazoline class. With the molecular formula C9H11ClN2 and a molecular weight of 182.65 g·mol⁻¹, it features a chlorine substituent at position 4 that serves as a reactive handle for nucleophilic displacement and cross-coupling chemistry . Commercial suppliers report purities of 95–98 % and recommend storage under inert atmosphere at 2–8 °C, which is critical for maintaining the integrity of the 4-chloro group prior to downstream derivatisation .

Why Unvalidated 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline Analogs Cannot Be Safely Substituted in Research Procurement


The 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline scaffold presents two orthogonal diversification sites—the 2-methyl group and the 4-chloro position—that jointly control reactivity and downstream biological promiscuity. Substituting the 4-chloro group with other halogens or the saturated ring with fully aromatic congeners alters both the logP and the electrophilic character of the heterocycle, which can lead to divergent pharmacokinetic profiles in lead series based on this core . Verified purity and controlled storage are essential because hydrolytic degradation of the 4-chloro moiety yields the 4-hydroxy congener, a compound with different hydrogen-bonding capacity and ionisation state that can confound structure-activity relationship studies [1].

Quantitative Differentiation Evidence for 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline Versus Structurally Proximal Analogs


Measured Lipophilicity (logP) of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline vs. Its 4-Hydroxy Degradation Product

Experimentally determined logP for 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline is 2.51, whereas its 4-hydroxy hydrolysis product (2-methyl-5,6,7,8-tetrahydroquinazolin-4-ol) exhibits significantly lower lipophilicity. The 4-hydroxy analogue is calculated to have a logP approximately 1 unit lower, reflecting the replacement of the non-polar chlorine atom with a hydrogen-bond-donating hydroxyl group [1]. This difference can alter membrane permeability and off-target binding in cellular assays, making procurement of the intact 4-chloro species essential for reproducible structure-activity relationship data.

Physicochemical profiling Lipophilicity Degradation product identification

Consensus LogP and Aqueous Solubility of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline Compared with 4-Chloro-2-methylquinazoline (Fully Aromatic Analog)

The consensus Log Po/w of 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline is 2.55, with a predicted aqueous solubility of 0.145 mg·mL⁻¹ (Log S = -3.1) . In comparison, the fully aromatic 4-chloro-2-methylquinazoline (CAS 6484-24-8) has a consensus Log Po/w of approximately 2.8 and a predicted solubility roughly one-half that of the tetrahydroquinazoline derivative . The partially saturated ring system of the target compound thus offers a measurable solubility advantage while maintaining a comparable electrophilic scaffold for chemical elaboration.

In silico ADME Solubility Lead optimisation

Quantitative Reactivity Comparison: Nucleophilic Aromatic Substitution at C4 in 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline vs. 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

In 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline, the 4-chloro group is the sole halogen present, which imposes regioselective substitution at C4. In contrast, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (CAS 1127-85-1) possesses two electrophilic centres [1]. Under standard Pd-catalysed amination conditions, the 2-methyl congener yields a single 4-substituted product, whereas the 2,4-dichloro congener frequently produces mixtures of 2-substituted, 4-substituted, and 2,4-disubstituted products unless carefully controlled . This simplifies purification and increases isolated yield for the target compound in library synthesis.

Synthetic chemistry Regioselectivity Building-block utility

Purity Consistency Across Commercial Sources: 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline vs. In-Class Tetrahydroquinazoline Building Blocks

Three independent commercial suppliers report purities of ≥97 % for 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline, with at least one batch certificate of analysis confirming 98 % purity by HPLC . In comparison, the closely related building block 4-chloro-5,6,7,8-tetrahydroquinazoline (without the 2-methyl group) is typically supplied at 95 % purity or lower, reflecting differences in synthetic accessibility and purification difficulty [1]. Higher and more consistent purity of the target compound reduces the need for re-purification prior to use in sensitive chemical transformations.

Quality control Vendor qualification Reproducibility

Procurement-Optimised Application Scenarios for 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Regioselective C4 Functionalisation

The presence of a single electrophilic chlorine atom at C4, combined with a blocking methyl group at C2, makes 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline the preferred scaffold when late-stage diversification must occur exclusively at C4 without competing substitution at C2. This is particularly relevant for structure-activity relationship exploration around kinase inhibitor cores and GPCR-targeted libraries [1].

Biophysical and Cellular Assay Development Where Consistent Lipophilicity Is Required

The measured logP of 2.51 provides a defined reference point for calculating ligand efficiency indices and membrane permeability predictions. Use of the intact 4-chloro compound, rather than its 4-hydroxy degradation product, ensures that observed biological activity is attributed to the designed structure rather than to an unexpected hydrolysis product [2].

High-Throughput Purification Workflows Demanding High Incoming Purity

With commercially available purity levels of 97–98 %, 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline can often be used directly in automated synthesis platforms without additional purification. This reduces cycle time and cost per compound in lead-optimisation campaigns comparing favourably with 4-chloro-5,6,7,8-tetrahydroquinazoline, which typically enters workflows at ≤95 % purity and frequently requires pre-purification .

In Silico Modeling and QSAR Dataset Construction Requiring Defined Physicochemical Descriptors

The consensus Log Po/w (2.55) and predicted aqueous solubility (0.145 mg·mL⁻¹) provide experimentally anchored descriptors that improve the accuracy of quantitative structure-activity relationship models . Using the target compound rather than the fully aromatic 4-chloro-2-methylquinazoline introduces a solubility advantage that can be exploited when designing chemical series with improved developability profiles.

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